molecular formula C14H10F3NO3 B6394461 3-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid CAS No. 1261976-65-1

3-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid

Cat. No.: B6394461
CAS No.: 1261976-65-1
M. Wt: 297.23 g/mol
InChI Key: CKOMHNDLQGEHLA-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a picolinic acid core substituted with a 2-methoxy-5-trifluoromethylphenyl group

Properties

IUPAC Name

3-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-11-5-4-8(14(15,16)17)7-10(11)9-3-2-6-18-12(9)13(19)20/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOMHNDLQGEHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-trifluoromethylbenzene and picolinic acid.

    Reaction Conditions: The key step involves the coupling of the 2-methoxy-5-trifluoromethylbenzene with picolinic acid under suitable reaction conditions.

    Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 3-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Reagents: Efficient catalysts and reagents are employed to facilitate the coupling reaction and minimize by-products.

    Purification and Quality Control: Advanced purification techniques and quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, picolinic acid, shares the core structure but lacks the 2-methoxy-5-trifluoromethylphenyl group.

    Nicotinic Acid:

    Isonicotinic Acid: Another isomer of picolinic acid with the carboxyl group at yet another position.

Uniqueness

3-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid is unique due to the presence of the 2-methoxy-5-trifluoromethylphenyl group, which imparts distinct chemical and physical properties.

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